molecular formula C5H5BF3KN2S B578634 Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate CAS No. 1245906-73-3

Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate

Cat. No.: B578634
CAS No.: 1245906-73-3
M. Wt: 232.08 g/mol
InChI Key: CYOIAKKNOOFIBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate typically involves the reaction of 2-(methylthio)pyrimidine with a boron reagent, such as potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions, usually at low temperatures (2-8°C) to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would require careful control of temperature and atmosphere to maintain the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts are used along with bases such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura couplingThe molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(2-(methylthio)pyrimidin-4-yl)borate
  • Potassium trifluoro(2-(methylthio)pyrimidin-6-yl)borate
  • Potassium trifluoro(2-(methylthio)pyrimidin-3-yl)borate

Uniqueness

Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable reagent in synthetic chemistry and other scientific research applications .

Properties

CAS No.

1245906-73-3

Molecular Formula

C5H5BF3KN2S

Molecular Weight

232.08 g/mol

IUPAC Name

potassium;trifluoro-(5-methylsulfanylpyrimidin-2-yl)boranuide

InChI

InChI=1S/C5H5BF3N2S.K/c1-12-4-2-10-5(11-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1

InChI Key

CYOIAKKNOOFIBP-UHFFFAOYSA-N

SMILES

[B-](C1=CN=C(N=C1)SC)(F)(F)F.[K+]

Canonical SMILES

[B-](C1=NC=C(C=N1)SC)(F)(F)F.[K+]

Origin of Product

United States

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